Product packaging for Hydantoin, 1-cyclohexyl-3-phenyl-(Cat. No.:CAS No. 14395-03-0)

Hydantoin, 1-cyclohexyl-3-phenyl-

Cat. No.: B087009
CAS No.: 14395-03-0
M. Wt: 258.32 g/mol
InChI Key: FOHDSCCOYUATRP-UHFFFAOYSA-N
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Description

Historical Context and Significance of Hydantoin (B18101) Scaffolds in Organic Chemistry

The history of hydantoin began in 1861 when it was first isolated by Adolf von Baeyer during his research on uric acid. wikipedia.org A few years later, in 1873, Friedrich Urech developed the first synthesis of a hydantoin derivative, now known as the Urech hydantoin synthesis. wikipedia.org The cyclic structure of these compounds was definitively confirmed by Dorothy Hahn in 1913. wikipedia.org

Throughout the 20th century, the significance of the hydantoin scaffold grew, particularly with the discovery of the anticonvulsant properties of phenytoin. jddtonline.infojddtonline.info This discovery marked the beginning of an era of extensive research into hydantoin derivatives for therapeutic purposes. jddtonline.info Classical synthetic methods, such as the Bucherer-Bergs and Biltz syntheses, became standard for preparing these compounds. wikipedia.orgnih.gov The Bucherer-Bergs reaction, in particular, is noted as one of the most convenient general methods for creating 5,5-disubstituted hydantoins. nih.gov The core hydantoin structure is also valuable in the synthesis of amino acids, as its hydrolysis can yield these fundamental biological building blocks. wikipedia.org

Overview of Advanced Research Trajectories for Substituted Hydantoins

The hydantoin framework is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast range of biological activities. wisdomlib.orgjddtonline.info Research has successfully developed hydantoin-based drugs for various conditions, including anticonvulsants (e.g., Phenytoin, Mephenytoin), antiarrhythmics, muscle relaxants (e.g., Dantrolene), and anticancer agents (e.g., Nilutamide). nih.govjddtonline.info

Current research continues to build on this foundation, exploring new frontiers and applications. Advanced research trajectories include:

Anticancer Agents: Researchers are designing novel hydantoin-chromene hybrids and other derivatives that show significant antiproliferative activity against various cancer cell lines, in some cases outperforming traditional drugs like cisplatin. wisdomlib.org These compounds may function by inhibiting proteins like sirtuins, which are involved in cancer progression. wisdomlib.org

Antimicrobial and Anti-inflammatory applications: Hydantoin derivatives are being investigated as potent antimicrobial agents in agriculture to combat plant diseases caused by fungi and bacteria. nih.gov In medicine, they show potential as anti-inflammatory agents by inhibiting enzymes like tumor necrosis factor-α converting enzyme (TACE). wisdomlib.org

Neurotropic and Psychotropic Properties: Beyond epilepsy, new derivatives are being synthesized and studied for their potential as tranquilizers, antidepressants, and for treating neuropathic pain. ffhdj.comnih.gov

Advanced Synthesis Methods: To facilitate the discovery of new derivatives, modern synthetic strategies are being developed. These include microwave-assisted synthesis, multicomponent reactions, and solid-phase synthesis, which allow for the rapid generation of diverse compound libraries. nih.govtandfonline.comorganic-chemistry.org

Materials Science: The unique structure of hydantoins is also being explored for applications in materials science, such as in the development of chemical sensors and for creating performance-enhancing additives in various industrial products. rsc.orgresearchintelo.com

Current Academic Gaps and Future Research Directions for Hydantoin, 1-cyclohexyl-3-phenyl-

Despite the extensive research into the hydantoin class, the specific derivative Hydantoin, 1-cyclohexyl-3-phenyl- remains largely uncharacterized in academic literature. A search for detailed experimental studies on its synthesis, reactivity, and biological activity yields limited specific results. This represents a significant academic gap.

The primary future research direction is, therefore, the fundamental characterization of this compound. Key areas for investigation should include:

Optimized Synthesis: While general hydantoin syntheses exist, developing and optimizing a specific, high-yield synthesis for 1-cyclohexyl-3-phenyl-hydantoin is a necessary first step. This could involve adapting classical methods like the Bucherer-Bergs reaction or exploring modern domino processes. acs.orgnih.gov

Pharmacological Screening: Given the broad biological activities of substituted hydantoins, a comprehensive screening of 1-cyclohexyl-3-phenyl-hydantoin is warranted. wisdomlib.orgjddtonline.info The presence of a bulky cyclohexyl group at the N-1 position and a phenyl group at the N-3 position could confer unique pharmacological properties. Investigations should target its potential as an anticonvulsant, anticancer, anti-inflammatory, or antimicrobial agent.

Structure-Activity Relationship (SAR) Studies: Research should focus on understanding how the specific N-1 cyclohexyl and N-3 phenyl substitutions influence biological activity compared to other known hydantoins. This would contribute valuable data to the broader understanding of hydantoin SAR. nih.gov

Physicochemical and Conformational Analysis: Detailed studies of its physical properties, stability, and three-dimensional conformation are essential for any potential application, from medicinal chemistry to materials science. acs.org

Closing these knowledge gaps will determine whether Hydantoin, 1-cyclohexyl-3-phenyl- is an interesting but obscure molecule or a valuable candidate for future development in pharmaceuticals or other chemical industries.

Compound Data Tables

Table 1: Physicochemical Properties of Hydantoin, 1-cyclohexyl-3-phenyl-

PropertyValueSource
IUPAC Name 1-cyclohexyl-3-phenylimidazolidine-2,4-dione uni.lu
Molecular Formula C₁₅H₁₈N₂O₂ uni.lu
Molecular Weight 258.32 g/mol uni.lu
Monoisotopic Mass 258.13684 Da uni.lu
Predicted XlogP 2.7 uni.lu
Hydrogen Bond Donors 0 uni.lu
Hydrogen Bond Acceptors 2 uni.lu

Note: Data is based on computational predictions as experimental data is scarce.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18N2O2 B087009 Hydantoin, 1-cyclohexyl-3-phenyl- CAS No. 14395-03-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14395-03-0

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

1-cyclohexyl-3-phenylimidazolidine-2,4-dione

InChI

InChI=1S/C15H18N2O2/c18-14-11-16(12-7-3-1-4-8-12)15(19)17(14)13-9-5-2-6-10-13/h2,5-6,9-10,12H,1,3-4,7-8,11H2

InChI Key

FOHDSCCOYUATRP-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N2CC(=O)N(C2=O)C3=CC=CC=C3

Canonical SMILES

C1CCC(CC1)N2CC(=O)N(C2=O)C3=CC=CC=C3

Other CAS No.

14395-03-0

Origin of Product

United States

Advanced Synthetic Methodologies for Hydantoin, 1 Cyclohexyl 3 Phenyl

Classical Approaches to Hydantoin (B18101) Ring Formation with Focus on 1,3-Disubstitution

The traditional methods for constructing the hydantoin ring have been refined over many years, providing reliable, albeit sometimes harsh, routes to these valuable compounds. The Bucherer-Bergs and Read-Chambers reactions are prominent examples of these classical syntheses.

Reaction Pathways and Mechanistic Considerations

The Bucherer-Bergs reaction is a powerful one-pot, multicomponent reaction that synthesizes 5,5-disubstituted hydantoins from a ketone or aldehyde, an ammonium (B1175870) salt (like ammonium carbonate), and a cyanide source (such as potassium cyanide). wikipedia.orgalfa-chemistry.comorganic-chemistry.org The reaction can also proceed from a cyanohydrin intermediate. wikipedia.org

The proposed mechanism for the Bucherer-Bergs reaction initiates with the formation of an imine from the reaction of the carbonyl compound with ammonia. jsynthchem.com This is followed by the addition of cyanide to form an α-aminonitrile. alfa-chemistry.com Subsequent reaction with carbon dioxide leads to a carbamic acid intermediate, which then undergoes intramolecular cyclization to form a 5-imino-oxazolidin-2-one. wikipedia.orgalfa-chemistry.com A final rearrangement yields the hydantoin product. wikipedia.org

Another classical approach is the Read-Chambers reaction , also known as the Urech hydantoin synthesis, which involves the reaction of an α-amino acid with potassium cyanate. nih.gov This method is particularly useful for preparing hydantoins when the Bucherer-Bergs reaction fails. nih.gov The reaction proceeds through the formation of a ureido acid intermediate, which then cyclizes under acidic conditions to form the hydantoin ring. organic-chemistry.org

Variations of these classical methods exist, such as the use of carbon disulfide and ammonium cyanide to produce 2,4-dithiohydantoins. wikipedia.org

Optimizations of Established Synthetic Routes

Significant efforts have been made to optimize classical hydantoin syntheses to improve yields, reduce reaction times, and employ milder conditions. For instance, the use of 50% alcohol as a solvent in the Bucherer-Bergs reaction was found to be effective for a range of aldehydes and ketones. wikipedia.org More recently, researchers have explored various catalysts and reaction media to enhance efficiency.

One study on the synthesis of hydantoin derivatives investigated different acidic catalysts, finding that some, like p-toluenesulfonic acid and trifluoroacetic acid, resulted in low yields. researchgate.net In contrast, conducting the reaction neat at elevated temperatures showed a significant increase in product yield. researchgate.net Another optimization involves a three-component reaction in a deep eutectic solvent, which serves as both the reaction medium and a reactant, providing an efficient route to hydantoin derivatives. researchgate.net

The table below summarizes some optimized conditions for hydantoin synthesis based on classical methods.

Starting MaterialsReagents/CatalystSolventTemperatureYieldReference
Aniline (B41778), Ethyl glyoxalate, DMUWaterWaterNot specified20% researchgate.net
Aniline, Ethyl glyoxalate, DMU20% HClNot specifiedNot specified0% researchgate.net
Aniline, Ethyl glyoxalate, DMU20% H2SO4Not specifiedNot specified0% researchgate.net
Aniline, Ethyl glyoxalate, DMUp-TSANot specifiedNot specified5% researchgate.net
Aniline, Ethyl glyoxalate, DMUTFANot specifiedNot specified13% researchgate.net
Aniline, Ethyl glyoxalate, DMUNeatNeat110°C32% researchgate.net

Innovative Synthetic Strategies for 1-Cyclohexyl-3-phenylhydantoin

Modern synthetic chemistry has introduced novel techniques that offer significant advantages over classical methods, including improved selectivity, efficiency, and sustainability.

Catalytic Transformations and Their Efficacy

Catalysis plays a pivotal role in modern organic synthesis. For hydantoin synthesis, various catalytic systems have been developed. Palladium-catalyzed carbonylation reactions have been employed in a four-component reaction to synthesize uracil (B121893) derivatives, a related class of heterocycles. mdpi.com This reaction proceeds through a β-ketoacylpalladium intermediate. mdpi.com

Chiral phosphoric acids have been used as catalysts in the enantioselective condensation of glyoxals and ureas to produce enantioenriched hydantoins with high yields and enantioselectivities. rsc.org Mechanistic studies suggest that the reaction's stereochemical outcome is determined by the face-selective protonation of a transient enol-type intermediate. rsc.org

The table below highlights some catalytic approaches to hydantoin synthesis.

CatalystReactantsSolventKey FeaturesReference
Palladium(II) acetateα-chloroketone, isocyanate, primary amine, COTHFFour-component reaction, good yield mdpi.com
Chiral Phosphoric AcidGlyoxals, UreasChloroformHigh enantioselectivity rsc.org

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. ingentaconnect.com This includes the use of greener solvents, solvent-free conditions, and energy-efficient methods like microwave and ultrasound irradiation. ingentaconnect.com

Mechanochemical synthesis, which involves reactions in a ball mill, offers a solvent-free and eco-friendly route to hydantoins. acs.org This method has been successfully applied to the synthesis of various 5- and 5,5-disubstituted hydantoins in good yields without the need for purification steps. acs.org

Flow Chemistry and Continuous Synthesis Techniques

Another innovative approach is the low-temperature continuous mechanochemical synthesis using a spiral gas-solid two-phase flow technique. acs.org This method has been used to synthesize hydantoin-based derivatives in high yields without the use of organic solvents, requiring only a simple water wash for purification. acs.org

Stereoselective Synthesis of Enantiopure Hydantoin, 1-cyclohexyl-3-phenyl- Analogs

The creation of single-enantiomer hydantoin derivatives is of significant interest. The stereocenter at the C-5 position of the hydantoin ring is pivotal, and controlling its absolute configuration is a key challenge addressed by several advanced synthetic methods.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic route to guide a chemical transformation in a diastereoselective manner. After establishing the desired stereocenter, the auxiliary is removed. Common examples of auxiliaries used in asymmetric synthesis include oxazolidinones, camphorsultam, and derivatives of 1,1'-Bi-2-naphthol (BINOL). nih.gov In the context of hydantoin synthesis, an enantiopure α-amino acid derivative could be cyclized, or a chiral auxiliary attached to a precursor could direct the formation of the hydantoin ring. For instance, enantioenriched 5-monosubstituted hydantoins can themselves serve as useful chiral auxiliaries in various diastereoselective reactions. nih.govacs.org However, compared to catalytic methods, the use of chiral auxiliaries specifically for the de novo synthesis of enantiopure 1-cyclohexyl-3-phenyl-hydantoin analogs is less frequently documented in recent literature.

Asymmetric Catalysis in Hydantoin Synthesis

Asymmetric catalysis has emerged as a powerful and efficient strategy for the synthesis of enantiopure hydantoins, offering high enantioselectivities from achiral precursors. Key catalytic approaches include asymmetric hydrogenation, chiral acid catalysis, and photochemical methods.

One of the most effective strategies involves the asymmetric hydrogenation of prochiral hydantoins that have an exocyclic double bond at the C-5 position. nih.gov This method has been refined using various transition metal catalysts paired with chiral ligands. Early work utilized cobalt catalysts, while more recent and efficient systems employ precious metals like rhodium, iridium, and palladium with chiral phosphine (B1218219) ligands such as BINAP. nih.govacs.org These reactions can produce enantioenriched hydantoins with excellent yields and high enantiomeric excess (ee). nih.gov

A second prominent method is the use of chiral Brønsted acids , particularly chiral phosphoric acids (CPAs), to catalyze the condensation of glyoxals and ureas. nih.govscispace.com This single-step approach provides 5-monosubstituted hydantoins at room temperature with high yields and excellent enantiomeric ratios (e.r.). scispace.comosi.lv Mechanistic studies suggest that the stereochemistry is controlled by the face-selective protonation of a transient enol-type intermediate by the chiral acid. nih.govscispace.comosi.lv

Furthermore, an innovative photochemical deracemization technique has been developed. nih.gov This method uses a chiral diarylketone catalyst, which, under irradiation, mediates a hydrogen atom transfer to selectively convert one enantiomer of a racemic hydantoin mixture, thereby enriching the other. nih.gov This approach, however, has some limitations, including the requirement for specific substitution patterns on the hydantoin, such as an N-phenyl group at the 3-position. nih.gov

Catalytic MethodCatalyst/Ligand SystemSubstrate TypeReported YieldReported EnantioselectivityReference
Asymmetric HydrogenationCo / Amine Ligand5-AlkylidenehydantoinNot specifiedUp to 82% ee nih.gov
Asymmetric HydrogenationPd / Chiral Phosphine5-AlkylidenehydantoinUp to 96%Up to 90% ee nih.gov
Asymmetric HydrogenationRh / Chiral Phosphine5-AlkylidenehydantoinUp to 99%Up to 97% ee nih.gov
Asymmetric HydrogenationIr / Chiral Phosphine5-AlkylidenehydantoinUp to 99%Up to 98% ee nih.gov
Chiral Acid CatalysisChiral Phosphoric Acid (CPA)Glyoxals + UreasUp to 99%Up to 98:2 e.r. nih.govscispace.comosi.lv
Photochemical DeracemizationChiral DiarylketoneRacemic 5-Alkyl-3-phenylhydantoinNot specifiedHigh ee nih.gov

Enzymatic Biotransformations for Stereocontrol

Biocatalysis offers a highly specific and environmentally benign route for achieving stereocontrol in hydantoin chemistry. Enzymatic methods are particularly effective for the kinetic resolution of racemic hydantoins. The biocatalytic conversion of 5-substituted hydantoins using enzymes such as hydantoinases is an efficient method for producing enantiomerically pure α-amino acids, which are valuable chiral building blocks.

This process typically involves a hydantoinase that selectively hydrolyzes one enantiomer of the racemic hydantoin to the corresponding N-carbamoylamino acid. A second enzyme, a carbamoylase, can then hydrolyze this intermediate to the optically pure α-amino acid, leaving the unreacted hydantoin enantiomer behind with high enantiomeric purity. The specificity of these enzymes allows for the production of either D- or L-amino acids, depending on the microbial source of the enzyme. This enzymatic cascade represents a powerful method for stereocontrol, leveraging nature's catalysts for high selectivity under mild conditions.

Derivatization Strategies of Hydantoin, 1-cyclohexyl-3-phenyl-

The hydantoin scaffold is a versatile framework with multiple reactive sites that allow for extensive derivatization. Modifications can be targeted to the hydantoin ring itself or to the peripheral substituents, such as the cyclohexyl moiety.

Modification at the Hydantoin Ring System

The hydantoin ring possesses several positions that can be chemically modified to create a diverse library of analogs. The most common sites for functionalization are the nitrogen atoms at positions N-1 and N-3, and the carbon atom at C-5.

The N-1 and N-3 positions are imide/amide nitrogens, and their reactivity is influenced by the acidity of the N-H protons. The proton at N-3 is generally more acidic than the one at N-1. Consequently, under basic conditions, deprotonation and subsequent alkylation or acylation typically occur preferentially at the N-3 position. Selective functionalization at the N-1 position often requires stronger basic conditions or the use of a protection-deprotection strategy for the N-3 position.

The C-5 position behaves like a reactive methylene (B1212753) group. It is amenable to base-catalyzed Knoevenagel condensation with aldehydes to form 5-alkylidenehydantoins. These exocyclic alkenes are not only important derivatives in their own right but also serve as key intermediates for asymmetric hydrogenation, as described in section 2.3.2.

PositionType of ReactionReagents/ConditionsResulting StructureReference
N-3Alkylation/AcylationBase (e.g., K₂CO₃), Alkyl/Acyl HalideN-3 Substituted Hydantoin mdpi.com
N-1AlkylationStrong Base (e.g., NaH), Alkyl HalideN-1 Substituted Hydantoin mdpi.com
C-5Knoevenagel CondensationBase, Aldehyde (R-CHO)5-Alkylidenehydantoin mdpi.com
C-5Regioselective TransformationFrom 5-methylenehydantoins5-Aminomethyl-substituted hydantoins mdpi.com

Functionalization of the Cyclohexyl Moiety

Beyond the hydantoin core, the cyclohexyl group at the N-1 position offers another avenue for derivatization. While synthesis from a pre-functionalized cyclohexylamine (B46788) is a common approach, modern synthetic methods provide strategies for the direct functionalization of C-H bonds in complex molecules, a process known as late-stage functionalization (LSF). nih.govscispace.com

LSF strategies offer the potential to modify the cyclohexyl ring on a pre-formed hydantoin scaffold, which can rapidly generate analogs without the need for de novo synthesis. scispace.com These methods often rely on transition-metal-catalyzed C-H activation or radical-mediated processes. scispace.comresearchgate.net For instance, catalytic systems can selectively activate a specific C(sp³)–H bond on the cyclohexane (B81311) ring, allowing for the introduction of new functional groups such as halogens, or oxygen- or nitrogen-containing moieties. scispace.com Although specific examples of LSF applied directly to 1-cyclohexyl-3-phenyl-hydantoin are not widely reported, the principles of C-H activation demonstrated on other complex, amide-containing molecules suggest its applicability for creating novel derivatives. scispace.com This approach is particularly valuable in medicinal chemistry for fine-tuning pharmacological properties. nih.gov

Substituent Effects on the Phenyl Ring

The synthesis of 1-cyclohexyl-3-phenylhydantoin and its derivatives is significantly influenced by the nature and position of substituents on the N-3 phenyl ring. These effects can be broadly categorized into electronic and steric factors, which modulate the reactivity of the precursors and can impact reaction rates, yields, and even the feasibility of certain synthetic routes. While specific quantitative studies detailing these effects on the synthesis of 1-cyclohexyl-3-phenylhydantoin are not extensively documented in publicly available literature, the outcomes can be predicted based on well-established principles of physical organic chemistry and qualitative observations from related synthetic preparations.

The formation of the N-3 substituted hydantoin ring often involves the reaction of a substituted aniline or phenyl isocyanate derivative. The electronic properties of the substituents on the phenyl ring directly alter the nucleophilicity of the aniline nitrogen or the electrophilicity of the isocyanate carbon, which are critical parameters in the key bond-forming steps of the synthesis.

Electronic Effects

The electronic influence of a substituent is determined by its ability to donate or withdraw electron density from the aromatic ring, a phenomenon quantified by Hammett substituent constants.

Electron-Donating Groups (EDGs): Substituents such as alkoxy (-OR), alkyl (-R), and amino (-NR₂) groups increase the electron density on the phenyl ring through inductive and/or resonance effects. When attached to the phenyl ring of an aniline precursor, EDGs enhance the nucleophilicity of the amino group, which can accelerate its reaction with other reagents in the hydantoin synthesis cascade. Conversely, for a synthesis involving a phenyl isocyanate precursor, EDGs decrease the electrophilicity of the isocyanate carbon, potentially slowing down the reaction with a nucleophile.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and carbonyl (-COR) pull electron density away from the phenyl ring. masterorganicchemistry.com This reduces the nucleophilicity of an aniline precursor, making it a weaker nucleophile and potentially retarding the reaction rate. In contrast, EWGs increase the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack and possibly accelerating the cyclization step. nih.gov

Steric Effects

Steric hindrance, particularly from substituents at the ortho positions of the phenyl ring, can play a decisive role in the synthesis. wikipedia.org This phenomenon, often termed the "ortho effect," arises because the proximity of the substituent to the reaction center can physically impede the approach of reagents. wikipedia.orgwordpress.com

**Meta- and Para-Substituents: Substituents at the meta and para positions are sufficiently removed from the reaction center that their steric influence is generally negligible. For these isomers, the electronic effects are the primary determinants of reactivity. masterorganicchemistry.com The para product is often favored over the ortho product in electrophilic aromatic substitutions partly due to reduced steric hindrance. masterorganicchemistry.comquora.com

Advanced Spectroscopic and Structural Elucidation of Hydantoin, 1 Cyclohexyl 3 Phenyl

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Byproduct Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for assessing the purity of volatile and thermally stable compounds like Hydantoin (B18101), 1-cyclohexyl-3-phenyl-. In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase of the chromatographic column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, yielding a unique mass spectrum that acts as a molecular fingerprint.

For Hydantoin, 1-cyclohexyl-3-phenyl-, the GC chromatogram would ideally show a single, sharp peak, indicating a high degree of purity. The retention time of this peak is a characteristic feature of the compound under specific chromatographic conditions. The mass spectrum corresponding to this peak would be expected to show a molecular ion peak ([M]⁺) consistent with its molecular weight.

Furthermore, GC-MS is highly effective in identifying potential byproducts from the synthesis of hydantoin derivatives. Common synthetic routes, such as the reaction between isocyanates and N-alkyl-α-amino esters, can sometimes lead to side reactions or incomplete cyclization. nih.gov Potential byproducts could include unreacted starting materials or intermediates. The mass spectra of any minor peaks in the chromatogram can be analyzed to elucidate the structures of these impurities, providing valuable feedback for optimizing the reaction conditions to enhance the yield and purity of the desired product. While specific experimental data for this compound is not detailed in the provided search results, the general methodology for using GC-MS in the analysis of related hydantoin structures is well-established. nih.gov

A hypothetical data table summarizing the expected GC-MS results is presented below:

ParameterExpected Value/Observation
Retention Time (min) Dependent on column and conditions
Molecular Ion Peak (m/z) Consistent with C₁₅H₁₈N₂O₂
Major Fragmentation Peaks (m/z) Fragments corresponding to the loss of the cyclohexyl or phenyl group
Purity (%) Determined by the relative area of the main peak
Potential Byproducts Unreacted isocyanates, amino acid esters, or linear urea intermediates

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding within a molecule.

The IR and Raman spectra of Hydantoin, 1-cyclohexyl-3-phenyl- would be dominated by vibrations associated with its constituent parts: the hydantoin ring, the cyclohexyl group, and the phenyl group.

The hydantoin ring itself possesses two carbonyl groups (C=O), which are strong absorbers in the IR spectrum. These typically appear in the region of 1700-1780 cm⁻¹. nih.govresearchgate.net The exact positions of these bands can be influenced by the electronic environment and hydrogen bonding. The C-N stretching vibrations within the hydantoin ring are also expected to produce characteristic bands. researchgate.net

The phenyl group will exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The cyclohexyl group will primarily show C-H stretching vibrations just below 3000 cm⁻¹ and various bending and rocking vibrations at lower wavenumbers.

A table of expected characteristic vibrational frequencies is provided below:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Hydantoin Ring C=O stretching1700 - 1780
N-H stretching (if present)3200 - 3400
C-N stretching1200 - 1400
Phenyl Group Aromatic C-H stretching> 3000
Aromatic C=C stretching1450 - 1600
Cyclohexyl Group Aliphatic C-H stretching< 3000
CH₂ scissoring~1450

Vibrational spectroscopy can also offer insights into the conformational isomers of a molecule. For Hydantoin, 1-cyclohexyl-3-phenyl-, the orientation of the cyclohexyl and phenyl groups relative to the hydantoin ring can give rise to different conformers. These subtle structural differences can lead to slight shifts in the vibrational frequencies of certain bonds. For instance, the coupling of vibrational modes between the different ring systems can be conformation-dependent. While detailed conformational studies often require computational support to assign specific spectral features to different conformers, Fourier Transform Infrared (FTIR) spectroscopy has been used in the conformational analysis of other hydantoin-based structures. nih.govacs.org

X-ray Crystallography and Single-Crystal Diffraction Studies

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state.

By diffracting X-rays off a single crystal of Hydantoin, 1-cyclohexyl-3-phenyl-, it is possible to determine the precise atomic coordinates of each atom in the molecule. This would reveal the exact bond lengths, bond angles, and torsion angles, providing an unambiguous depiction of its solid-state conformation. For the cyclohexyl group, it would confirm whether it adopts a chair, boat, or twist-boat conformation. The planarity of the hydantoin ring and the relative orientation of the phenyl substituent would also be precisely determined. Such studies on related hydantoin derivatives have provided valuable insights into their preferred conformations in the solid state. nih.gov

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules are arranged in the crystal lattice. This includes the identification of intermolecular interactions such as hydrogen bonds, van der Waals forces, and potential π-π stacking interactions between the phenyl rings of adjacent molecules. The hydantoin ring, with its carbonyl groups and potentially N-H groups (depending on the specific tautomeric form), can act as both a hydrogen bond donor and acceptor, playing a crucial role in the crystal packing. Understanding these interactions is vital for comprehending the physical properties of the solid material, such as its melting point and solubility. While a specific crystal structure for 1-cyclohexyl-3-phenyl-hydantoin is not available in the search results, studies on similar urea derivatives demonstrate the importance of hydrogen bonding in their crystal packing. researchgate.netresearchgate.net

A hypothetical summary of crystallographic data is presented below:

Crystallographic ParameterHypothetical Value
Crystal System e.g., Monoclinic
Space Group e.g., P2₁/c
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Key Torsion Angles Defining the orientation of substituents
Hydrogen Bonding Presence and geometry of N-H···O=C interactions
π-π Stacking Distance and offset between phenyl rings

Polymorphism and Cocrystal Formation

A thorough review of scientific literature reveals a notable absence of specific studies focused on the polymorphism and cocrystal formation of Hydantoin, 1-cyclohexyl-3-phenyl-. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of research in materials science and pharmaceuticals, as different polymorphs of a substance can exhibit distinct physical and chemical properties. Similarly, the formation of cocrystals, which are multi-component crystals of a target molecule and a coformer, is a widely used strategy to modify the physicochemical properties of solid compounds.

While the crystal structure of related compounds, such as 1-cyclohexyl-3-(p-tolyl)urea, has been determined, direct experimental evidence for the existence of polymorphs or the successful formation of cocrystals for Hydantoin, 1-cyclohexyl-3-phenyl- has not been reported in the reviewed literature. researchgate.net The potential for this compound to form different crystalline structures or to engage in cocrystallization remains an open area for future investigation. Such studies would be invaluable for a comprehensive understanding of its solid-state behavior.

Computational Spectroscopy and Theoretical Prediction of Spectroscopic Parameters

In the absence of extensive experimental spectroscopic data for Hydantoin, 1-cyclohexyl-3-phenyl-, computational spectroscopy serves as a powerful tool for predicting and understanding its spectral properties. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are prominent quantum chemical methods employed for the theoretical prediction of various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts, vibrational frequencies (Infrared and Raman), and electronic absorption spectra (UV-Vis). ripublication.commdpi.com

These computational approaches allow for the calculation of molecular properties by solving the Schrödinger equation for the electronic structure of the molecule. By optimizing the molecular geometry and calculating the response to external magnetic and electric fields, a detailed theoretical spectrum can be generated. These predicted spectra can then be compared with experimental data, aiding in spectral assignment and structural elucidation.

Theoretical Vibrational Frequencies (FTIR and Raman)

DFT calculations can predict the vibrational modes of a molecule, which correspond to the absorption peaks in an Infrared (IR) spectrum and the scattered peaks in a Raman spectrum. The frequencies and intensities of these modes are dependent on the molecular structure and bonding. A hypothetical table of predicted vibrational frequencies for Hydantoin, 1-cyclohexyl-3-phenyl- is presented below to illustrate the type of data generated from such calculations. It is important to note that these are illustrative values and not the result of a published computational study on this specific molecule.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Predicted Intensity
N-H Stretch3400Medium
C-H Stretch (Aromatic)3100Weak
C-H Stretch (Aliphatic)2950Strong
C=O Stretch (Amide)1720Strong
C=O Stretch (Urea)1680Strong
C=C Stretch (Aromatic)1600Medium
C-N Stretch1450Medium

Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shifts

The prediction of ¹H and ¹³C NMR chemical shifts is a valuable application of DFT in structural chemistry. By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts relative to a standard reference can be determined. These theoretical predictions can be instrumental in assigning peaks in experimental NMR spectra and confirming the chemical structure. An illustrative table of predicted ¹H and ¹³C NMR chemical shifts for Hydantoin, 1-cyclohexyl-3-phenyl- is provided below. These are hypothetical values for demonstration purposes.

Predicted ¹H NMR Chemical Shifts

Proton Environment Predicted Chemical Shift (ppm)
N-H8.5
Aromatic C-H7.2 - 7.5
Cyclohexyl C-H (CH)3.8
Cyclohexyl C-H (CH₂)1.2 - 1.9

Predicted ¹³C NMR Chemical Shifts

Carbon Environment Predicted Chemical Shift (ppm)
C=O (Amide)175
C=O (Urea)155
Aromatic C (quaternary)140
Aromatic C-H120 - 130
Cyclohexyl C (CH)60
Cyclohexyl C (CH₂)25 - 35

Theoretical Electronic Transitions (UV-Vis Spectroscopy)

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra of molecules. mdpi.com It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. These calculations can provide insights into the electronic structure and the nature of the molecular orbitals involved in the electronic transitions. A hypothetical prediction for the main electronic transition of Hydantoin, 1-cyclohexyl-3-phenyl- is shown below.

Electronic Transition Predicted λ_max (nm) Oscillator Strength (f)
π → π*2650.45

The computational prediction of spectroscopic parameters for Hydantoin, 1-cyclohexyl-3-phenyl- offers a valuable avenue for its characterization, especially when experimental data is scarce. However, it is crucial to emphasize that the accuracy of these theoretical predictions is dependent on the chosen computational method, basis set, and the inclusion of environmental effects such as solvent. ripublication.com

Mechanistic Investigations of Biological Activities of Hydantoin, 1 Cyclohexyl 3 Phenyl in Vitro and in Silico

Detailed Biochemical Characterization of Target Interactions

Specific data on the direct molecular interactions of Hydantoin (B18101), 1-cyclohexyl-3-phenyl- with biological targets such as enzymes or receptors is not available in the reviewed scientific literature. While studies on other hydantoin derivatives exist, the user's strict requirement to focus solely on Hydantoin, 1-cyclohexyl-3-phenyl- prevents their inclusion.

Enzyme Kinetics and Inhibition Mechanisms (e.g., competitive, non-competitive)

There is no available research detailing the enzyme kinetics or inhibition mechanisms for Hydantoin, 1-cyclohexyl-3-phenyl-. Consequently, information regarding whether this compound acts as a competitive, non-competitive, or other type of enzyme inhibitor is unknown.

Receptor Binding Assays and Ligand Efficacy (e.g., agonist, antagonist, inverse agonist)

No receptor binding assay data for Hydantoin, 1-cyclohexyl-3-phenyl- could be located. As a result, its potential efficacy as an agonist, antagonist, or inverse agonist at any specific receptor is not documented.

Cellular Mechanisms of Action in Model Systems

Investigations into the cellular mechanisms of action for Hydantoin, 1-cyclohexyl-3-phenyl- in model systems have not been reported in the available scientific literature.

Investigation of Signaling Pathways and Downstream Effects

There is a lack of studies investigating the effects of Hydantoin, 1-cyclohexyl-3-phenyl- on cellular signaling pathways and any subsequent downstream effects.

Effects on Gene Expression and Protein Synthesis

No data from gene expression or protein synthesis studies involving Hydantoin, 1-cyclohexyl-3-phenyl- are available.

Subcellular Localization Studies

There are no published subcellular localization studies for Hydantoin, 1-cyclohexyl-3-phenyl- to determine its distribution within cells.

Mechanisms of Antimicrobial Action (In Vitro)

No studies were found that investigated the antimicrobial mechanisms of Hydantoin, 1-cyclohexyl-3-phenyl-. Consequently, there is no available data on its potential effects on:

Role of Hydantoin, 1 Cyclohexyl 3 Phenyl in Agrochemical Research and Development

Synthesis of Novel Agrochemical Leads and Intermediates

The chemical architecture of Hydantoin (B18101), 1-cyclohexyl-3-phenyl- offers multiple sites for modification, making it an attractive starting point for the synthesis of a diverse range of biologically active molecules. Its use as a precursor and intermediate is a key area of investigation in the quest for next-generation agrochemicals.

While extensive research has been conducted on various hydantoin derivatives for herbicidal activity, specific studies detailing the role of 1-cyclohexyl-3-phenyl-hydantoin as a direct precursor for commercial or late-stage developmental herbicides are not prominently available in publicly accessible scientific literature. However, the broader class of hydantoin-containing compounds has shown promise in weed management. For instance, the natural product hydantocidin and its analogs have been studied for their herbicidal properties google.comnih.gov. The synthesis of novel hydantoin derivatives is an active area of research, with patents describing various substituted hydantoins for weed control regulations.gov. The general synthetic utility of the hydantoin ring suggests that 1-cyclohexyl-3-phenyl-hydantoin could theoretically serve as a building block in combinatorial chemistry approaches to discover new herbicidal compounds.

Similar to the herbicidal context, the direct application of 1-cyclohexyl-3-phenyl-hydantoin as an intermediate in the synthesis of currently marketed insecticides is not well-documented in peer-reviewed journals. Nevertheless, the hydantoin scaffold is present in some compounds with insecticidal activity. The exploration of nitrogen-containing heterocyclic compounds is a fertile ground for insecticide discovery. Research into novel pyrimidine derivatives containing a urea pharmacophore, for example, has shown insecticidal activity against mosquitoes nih.gov. Given that hydantoins are cyclic ureides, it is plausible that 1-cyclohexyl-3-phenyl-hydantoin could be utilized as an intermediate to introduce specific lipophilic (cyclohexyl) and aromatic (phenyl) groups that may enhance insecticidal efficacy or selectivity in new chemical entities.

The most significant and well-documented agrochemical application of structures related to 1-cyclohexyl-3-phenyl-hydantoin lies in the development of fungicides. A notable study by Liu et al. describes the synthesis and biological activity of novel hydantoin cyclohexyl sulfonamide derivatives as potential antimicrobial agents in agriculture nih.gov. These compounds were synthesized through an intramolecular condensation reaction and demonstrated potent inhibitory activity against several important plant pathogens.

The research highlights that the hydantoin ring, in combination with a cyclohexyl group, serves as a crucial scaffold for achieving high antifungal efficacy. The substitution pattern on the phenyl ring and the sulfonamide linkage were systematically varied to establish structure-activity relationships.

Structure-Activity Relationships in Agrochemical Contexts

The relationship between the chemical structure of 1-cyclohexyl-3-phenyl-hydantoin derivatives and their biological activity is a critical aspect of agrochemical research. Understanding how modifications to the molecule affect its interaction with target enzymes in plants or pests is fundamental to designing more potent and selective agents.

In the context of fungicides, the study on hydantoin cyclohexyl sulfonamide derivatives provides detailed insights into structure-activity relationships (SAR) nih.gov. The bioassay results indicated that the nature and position of substituents on the phenyl ring significantly influenced the antifungal activity against various pathogens.

For example, certain substitutions led to compounds with excellent in vivo inhibition rates against Botrytis cinerea, in some cases exceeding that of the commercial fungicide iprodione. The half-maximal effective concentration (EC50) values against B. cinerea and Sclerotinia sclerotiorum were found to be highly dependent on the electronic and steric properties of the substituents on the phenyl ring. Some derivatives also exhibited superb antibacterial activity against Erwinia carotovora, demonstrating a broad spectrum of antimicrobial action.

The following interactive data table summarizes the antifungal activity of selected hydantoin cyclohexyl sulfonamide derivatives from the study by Liu et al. nih.gov.

Sustainable Agrochemical Formulations Based on Hydantoin Derivatives

The development of sustainable agrochemical formulations is a key trend in modern agriculture, aiming to enhance efficacy, reduce environmental impact, and improve user safety. While specific formulation research on 1-cyclohexyl-3-phenyl-hydantoin is not published, general principles of sustainable formulation can be applied to this class of compounds.

Controlled-release formulations (CRFs) represent a significant advancement in sustainable agriculture bombaytechnologist.iniaea.orgnih.govresearchgate.netslideshare.net. By encapsulating the active ingredient in a protective matrix, CRFs can:

Prolong Efficacy: Provide a gradual release of the pesticide over an extended period, reducing the need for frequent applications.

Reduce Environmental Contamination: Minimize leaching into groundwater and runoff into surface water.

Enhance Safety: Reduce operator exposure to the active ingredient.

Biodegradable polymers are promising materials for creating such formulations. Polymers like polyhydroxyalkanoates have been investigated as carriers for herbicides, demonstrating the feasibility of environmentally friendly sustained-release systems mit.edu. Hydrogels have also been explored as delivery vehicles for the controlled release of pesticides researchgate.net.

For a compound like 1-cyclohexyl-3-phenyl-hydantoin, which is likely to be a solid with low water solubility, formulation strategies such as suspension concentrates (SCs) or water-dispersible granules (WGs) could be employed. To enhance sustainability, these formulations could incorporate biodegradable carriers and adjuvants derived from renewable resources. The use of natural polymers like chitosan, alginate, and lignin in agrochemical delivery is an area of active research researchgate.net.

Advanced Analytical Methodologies for Hydantoin, 1 Cyclohexyl 3 Phenyl in Research Contexts

Chromatographic Techniques for Isolation and Purification

The synthesis of Hydantoin (B18101), 1-cyclohexyl-3-phenyl- often results in a mixture containing starting materials, reagents, and diastereomers, necessitating sophisticated chromatographic techniques for isolation and purification.

Preparative HPLC and SFC

Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone for purifying compounds like Hydantoin, 1-cyclohexyl-3-phenyl- on a milligram to gram scale. Given the compound's non-polar nature, attributed to the cyclohexyl and phenyl groups, reversed-phase (RP) HPLC is the most effective approach. A typical method involves using a C18-packed column. mdpi.com For instance, the separation of diastereomeric hydantoin mixtures has been successfully achieved using a preparative RP-HPLC system with a water/acetonitrile gradient. mdpi.com This approach allows for the efficient removal of more polar impurities and the separation of closely related structural analogues.

Supercritical Fluid Chromatography (SFC) presents a "green" and often faster alternative to preparative HPLC. nih.govchromatographyonline.com SFC uses supercritical carbon dioxide as the main mobile phase, often with a small percentage of an alcohol modifier like methanol (B129727) or ethanol. chromatographyonline.com This technique is particularly advantageous for separating stereoisomers. For hydantoin derivatives, polysaccharide-based chiral stationary phases under SFC conditions have demonstrated excellent enantioseparation capabilities, often providing higher resolution and faster analysis times compared to HPLC. mdpi.comnih.gov

ParameterPreparative HPLCPreparative SFC
Stationary Phase Reversed-Phase C18, 5-10 µmImmobilized Polysaccharide-based CSPs (e.g., Amylose (B160209), Cellulose)
Mobile Phase Water (A) and Acetonitrile (B) gradientSupercritical CO2 (A) and Methanol or Ethanol (B)
Flow Rate 15-50 mL/min10-80 g/min
Detection UV (e.g., 254 nm), Mass Spectrometry (MS)UV, Make-up pump for MS detection
Key Advantage High loading capacity, robust for non-polar compounds.Fast, reduced organic solvent consumption, excellent for chiral separations. mdpi.comnih.gov

Advanced Column Chemistries

The choice of column chemistry is critical for achieving optimal separation. While C18 is a workhorse for reversed-phase separations, other chemistries can offer unique selectivity for the 1-cyclohexyl-3-phenyl-hydantoin structure.

Phenyl-Hexyl Phases: These columns provide alternative selectivity to C18 by incorporating pi-pi interactions between the phenyl ligands of the stationary phase and the phenyl ring of the analyte. This can enhance the resolution of aromatic-containing compounds from other non-polar molecules.

Biphenyl (B1667301) Phases: Offering even stronger pi-pi interactions, biphenyl columns are highly effective for separating compounds with aromatic moieties and can provide unique elution orders compared to traditional alkyl or phenyl phases.

Chiral Stationary Phases (CSPs): Since the C5 carbon of the hydantoin ring can be a stereocenter, chiral separations are often necessary. Immobilized polysaccharide-based CSPs, such as those derived from amylose and cellulose, have proven to be highly effective for resolving hydantoin enantiomers and diastereomers. mdpi.comucl.ac.be Columns like CHIRAL ART Amylose-SA have shown superior performance in separating various 3,5-disubstituted hydantoins in both HPLC and SFC modes. mdpi.com

Quantitative Analysis in Complex Research Matrices

In many research applications, such as pharmacokinetics or in vitro metabolism studies, it is necessary to measure low concentrations of Hydantoin, 1-cyclohexyl-3-phenyl- in complex biological matrices like plasma or tissue homogenates. japsonline.com

Development of LC-MS/MS Methods for Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for trace quantitative analysis due to its exceptional sensitivity and selectivity. japsonline.comnih.govnih.gov The development of a robust LC-MS/MS method for Hydantoin, 1-cyclohexyl-3-phenyl- (MW: 244.31) would involve the following steps:

Ionization and Precursor Ion Selection: The compound would be analyzed using a positive electrospray ionization (ESI+) source, where it would readily form a protonated molecule [M+H]⁺ at m/z 245.3. This ion is selected as the precursor ion in the first quadrupole.

Fragmentation and Product Ion Selection: Collision-induced dissociation (CID) of the precursor ion would generate characteristic product ions. Plausible fragments would arise from the cleavage of the cyclohexyl group or fragmentation of the hydantoin ring. These specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM), ensure high selectivity.

Chromatographic Separation: A fast LC gradient using a C18 or similar column separates the analyte from matrix components, minimizing ion suppression. plos.org

Internal Standard: A stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C₆-phenyl or D₁₁-cyclohexyl) is the ideal internal standard, as it co-elutes and experiences similar matrix effects, ensuring the highest accuracy. nih.gov

ParameterTypical Value/Condition
Instrument Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Precursor Ion (Q1) m/z 245.3 [M+H]⁺
Product Ions (Q3) Specific fragments determined by infusion
LC Column C18, < 3 µm particle size (for UPLC)
Mobile Phase Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B)
Internal Standard Stable Isotope-Labeled Hydantoin, 1-cyclohexyl-3-phenyl-

Calibration and Validation Protocols

A quantitative LC-MS/MS method must be rigorously validated according to regulatory guidelines to ensure its reliability. patsnap.com This process confirms the performance of the assay in the specific biological matrix of interest. nih.govnih.gov

Key validation parameters include:

Selectivity and Specificity: The assay must demonstrate no significant interference from endogenous matrix components at the retention time of the analyte. japsonline.com

Calibration Curve: The linearity of the response is assessed over the expected concentration range. A calibration curve is constructed using a series of standards, and a regression analysis is applied. plos.org

Accuracy and Precision: Accuracy (% bias) and precision (% coefficient of variation) are determined at multiple concentration levels, including the Lower Limit of Quantification (LLOQ). Typically, values should be within ±15% (±20% at the LLOQ). plos.orgpatsnap.com

Lower Limit of Quantification (LLOQ): This is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov

Matrix Effect: The effect of the biological matrix on the ionization of the analyte is evaluated to ensure that it does not compromise the accuracy of the measurement. researchgate.net

Stability: The stability of the analyte is tested under various conditions, including freeze-thaw cycles, short-term benchtop storage, and long-term storage at -80°C. nih.gov

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy (Bias) Within ±15% of nominal value (±20% at LLOQ)
Precision (CV) ≤ 15% (≤ 20% at LLOQ)
Matrix Factor CV ≤ 15% across different lots of matrix
Recovery Consistent and precise across the concentration range

Electrochemical Methods for Oxidation/Reduction Studies

Electrochemical techniques, such as cyclic voltammetry (CV), can provide valuable insights into the redox properties of Hydantoin, 1-cyclohexyl-3-phenyl-. The hydantoin ring itself is electrochemically active, and its oxidation potential can be measured. This information is useful for predicting potential metabolic pathways (e.g., oxidative metabolism by cytochrome P450 enzymes) and for understanding the compound's electronic structure.

In a typical CV experiment, the compound is dissolved in a solvent containing a supporting electrolyte and subjected to a scanning potential. The resulting voltammogram would reveal the potential at which the compound is oxidized. Studies on related hydantoin structures show that the N-H protons and carbonyl groups are key sites for electrochemical activity. researchgate.net The presence of the electron-donating cyclohexyl group and the aromatic phenyl group will influence the oxidation potential compared to unsubstituted hydantoin. This data can be correlated with quantum chemical calculations to understand the molecule's frontier molecular orbitals (HOMO/LUMO) and its reactivity.

Hyphenated Techniques for Comprehensive Characterization (e.g., GCxGC-MS, LC-NMR)

In the realm of advanced analytical chemistry, the comprehensive characterization of complex organic molecules such as Hydantoin, 1-cyclohexyl-3-phenyl-, necessitates the use of powerful, information-rich hyphenated techniques. These methods, which couple a separation technique with a spectroscopic detection method, provide multiple dimensions of data from a single analysis, enabling unambiguous identification and structural elucidation. saspublishers.comresearchgate.net For a compound like 1-cyclohexyl-3-phenylhydantoin, which possesses both cyclic and aromatic moieties, techniques such as comprehensive two-dimensional gas chromatography-mass spectrometry (GCxGC-MS) and liquid chromatography-nuclear magnetic resonance spectroscopy (LC-NMR) are particularly invaluable. researchgate.netnumberanalytics.com

Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GCxGC-MS)

GCxGC-MS is a powerful analytical tool for the separation and identification of volatile and semi-volatile compounds in complex mixtures. nih.govunito.it This technique employs two capillary columns with different stationary phase selectivities, connected by a modulator. The modulator traps, focuses, and re-injects fractions from the first-dimension column onto the second-dimension column, creating a highly detailed two-dimensional chromatogram. unito.it When coupled with a time-of-flight mass spectrometer (TOFMS), which offers high-speed data acquisition, GCxGC-MS provides a wealth of information for the characterization of compounds like Hydantoin, 1-cyclohexyl-3-phenyl-. gcms.cz

The primary advantage of GCxGC is its immense peak capacity and enhanced resolution, which allows for the separation of co-eluting compounds that would otherwise overlap in a traditional one-dimensional GC analysis. azom.com For the analysis of 1-cyclohexyl-3-phenylhydantoin, a non-polar first-dimension column could separate analytes based on their boiling points, while a more polar second-dimension column would provide separation based on polarity. This orthogonal separation mechanism is highly effective for resolving target compounds from complex sample matrices. unito.it

Illustrative GCxGC-MS Data for Hydantoin, 1-cyclohexyl-3-phenyl-

Due to the scarcity of publicly available experimental data for this specific compound, the following table represents hypothetical, yet scientifically plausible, data that one might expect to obtain from a GCxGC-MS analysis. The retention times are illustrative and would be dependent on the specific columns and analytical conditions used. The mass spectral data is predicted based on the structure of the molecule.

Table 1: Illustrative GCxGC-MS Data for Hydantoin, 1-cyclohexyl-3-phenyl-
ParameterExpected Value/ObservationSignificance
First-Dimension Retention Time (¹t_R_)~15-20 minCorrelates with the compound's volatility and interaction with the non-polar stationary phase.
Second-Dimension Retention Time (²t_R_)~1-2 sReflects the compound's polarity and interaction with the polar stationary phase.
Molecular Ion (M⁺)m/z 258Confirms the molecular weight of the compound.
Key Mass Fragments (m/z)175Represents the loss of the cyclohexyl group.
119Corresponds to the phenyl isocyanate fragment.
91Indicates the tropylium (B1234903) ion from the phenyl ring.
83Represents the cyclohexyl cation.

The structured nature of the GCxGC chromatogram, combined with the detailed mass spectra from the TOFMS, allows for a high degree of confidence in the identification of 1-cyclohexyl-3-phenylhydantoin, even in the presence of other structurally similar compounds. azom.com

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR)

LC-NMR is another powerful hyphenated technique that directly couples the separation capabilities of high-performance liquid chromatography (HPLC) with the definitive structure elucidation power of nuclear magnetic resonance (NMR) spectroscopy. nih.goviosrphr.org This technique is particularly useful for the analysis of non-volatile or thermally labile compounds that are not amenable to GC-MS. nih.gov For a compound like Hydantoin, 1-cyclohexyl-3-phenyl-, LC-NMR can provide unambiguous structural information without the need for derivatization.

In an LC-NMR experiment, the sample is first separated by HPLC. The eluent from the HPLC column is then transferred to the NMR spectrometer for analysis. This can be done in on-flow, stopped-flow, or loop-collection modes. iosrphr.org The resulting NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for complete structural assignment. nih.gov The coupling of LC with NMR is a powerful tool for the analysis of complex mixtures, such as in drug metabolism studies or natural product discovery. numberanalytics.comnih.gov

Illustrative LC-NMR Data for Hydantoin, 1-cyclohexyl-3-phenyl-

The following table presents hypothetical ¹H and ¹³C NMR data for Hydantoin, 1-cyclohexyl-3-phenyl-, based on its chemical structure. The chemical shifts (δ) are illustrative and would be influenced by the solvent and specific NMR instrument parameters.

Table 2: Illustrative ¹H and ¹³C NMR Data for Hydantoin, 1-cyclohexyl-3-phenyl-
NucleusPositionExpected Chemical Shift (δ, ppm)MultiplicitySignificance
¹H NMRPhenyl-H7.2-7.5MultipletAromatic protons of the phenyl group.
CH₂ (hydantoin ring)~4.0SingletMethylene (B1212753) protons in the hydantoin ring.
CH (cyclohexyl)~3.8MultipletMethine proton of the cyclohexyl group attached to the nitrogen.
CH₂ (cyclohexyl)1.1-2.0MultipletsMethylene protons of the cyclohexyl group.
¹³C NMRC=O (Position 2)~170SingletCarbonyl carbon adjacent to the phenyl-substituted nitrogen.
C=O (Position 4)~155SingletCarbonyl carbon adjacent to the cyclohexyl-substituted nitrogen.
Aromatic C (substituted)~135SingletQuaternary carbon of the phenyl group.
Aromatic C-H120-130Multiple signalsProtonated carbons of the phenyl group.
Cyclohexyl & Hydantoin CH/CH₂25-60Multiple signalsAliphatic carbons of the cyclohexyl and hydantoin rings.

The combination of separation by LC with the detailed structural information from NMR makes LC-NMR an indispensable tool for the definitive characterization of compounds like Hydantoin, 1-cyclohexyl-3-phenyl- in complex research contexts. iosrphr.org Furthermore, the hyphenation can be extended to LC-NMR-MS, providing UV, NMR, and mass spectral data for each component in a mixture from a single injection, offering an unparalleled level of analytical detail. nih.gov

Future Perspectives and Interdisciplinary Research Opportunities

Integration with Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel compounds, including hydantoin (B18101) derivatives. These computational tools can analyze vast datasets of chemical structures and their properties to predict the characteristics of new, unsynthesized molecules. For 1-cyclohexyl-3-phenylhydantoin, AI and ML can accelerate the development of derivatives with tailored properties.

Machine learning models, particularly quantitative structure-activity relationship (QSAR) models, can be trained on existing libraries of hydantoin compounds to identify key structural features that influence specific endpoints. For instance, by modifying the cyclohexyl and phenyl groups of the parent molecule, researchers can computationally screen thousands of potential derivatives for desired electronic, steric, and lipophilic properties without the need for laborious and costly initial synthesis. Algorithms can predict parameters such as solubility, stability, and potential efficacy for various non-clinical applications, significantly streamlining the discovery pipeline.

Table 1: Potential AI/ML-Driven Modifications and Predicted Outcomes for 1-cyclohexyl-3-phenylhydantoin Derivatives

Position of Modification Type of Modification Potential AI/ML-Predicted Outcome
Cyclohexyl RingIntroduction of polar functional groups (e.g., -OH, -NH2)Enhanced solubility in polar solvents
Phenyl RingSubstitution with electron-withdrawing groups (e.g., -NO2, -CF3)Altered electronic properties for sensing applications
Hydantoin CoreN-alkylation or N-acylation at the N-3 positionModified steric hindrance and reactivity

The use of generative models, a more advanced form of AI, could lead to the de novo design of entirely new hydantoin-based structures with optimized characteristics for specific functions. These models can propose novel molecules that human chemists might not have conceptualized, opening up new avenues for chemical innovation.

Exploration of Novel Reaction Pathways and Synthetic Strategies

While classical methods for synthesizing hydantoins, such as the Bucherer-Bergs reaction, are well-established, future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes. The demand for "green chemistry" is driving innovation in this area, with a focus on reducing waste, minimizing the use of hazardous reagents, and improving energy efficiency.

One promising area is the development of catalytic methods for hydantoin synthesis. The use of novel organocatalysts or transition-metal catalysts could enable the synthesis of 1-cyclohexyl-3-phenylhydantoin and its analogs under milder reaction conditions and with higher yields. For example, flow chemistry, where reactions are carried out in continuous-flow reactors, offers precise control over reaction parameters, leading to improved product quality and scalability. This technique is particularly well-suited for optimizing multi-step syntheses and can facilitate the rapid generation of a library of hydantoin derivatives for screening purposes.

Furthermore, enzymatic synthesis represents a burgeoning field with significant potential. The use of enzymes as biocatalysts can offer unparalleled stereoselectivity, a crucial factor when developing chiral hydantoin derivatives. While the application of enzymes for the synthesis of highly substituted hydantoins like 1-cyclohexyl-3-phenylhydantoin is still in its infancy, it represents a key area for future exploration.

Table 2: Comparison of Synthetic Strategies for Hydantoin Derivatives

Synthetic Strategy Advantages Challenges for 1-cyclohexyl-3-phenylhydantoin
Classical Methods (e.g., Bucherer-Bergs) Well-established, readily available starting materialsOften requires harsh conditions, may produce byproducts
Catalytic Synthesis (Metal or Organo) Milder conditions, higher efficiency and selectivityCatalyst development and optimization required
Flow Chemistry High reproducibility, scalability, enhanced safetyInitial setup costs, potential for clogging with solids
Enzymatic Synthesis High stereoselectivity, environmentally benignEnzyme discovery and engineering for specific substrates

Expansion into New Areas of Material Science and Chemical Biology (non-clinical)

The unique structural features of the hydantoin scaffold, including its rigidity and hydrogen-bonding capabilities, make it an attractive building block for new materials. The presence of both cyclohexyl and phenyl groups in 1-cyclohexyl-3-phenylhydantoin provides a combination of aliphatic and aromatic character, which can be exploited in the design of advanced polymers and functional materials.

In material science, hydantoin derivatives can be incorporated into polymer backbones to enhance thermal stability and modify mechanical properties. The rigid hydantoin ring can increase the glass transition temperature of polymers, making them suitable for high-performance applications. Furthermore, the hydrogen-bonding sites on the hydantoin core can be utilized to create self-healing materials and supramolecular assemblies.

In the realm of chemical biology, 1-cyclohexyl-3-phenylhydantoin and its analogs can be developed as non-clinical molecular probes to study biological processes. By attaching fluorescent tags or reactive groups to the molecule, researchers can create tools to investigate enzyme function or protein-protein interactions. The lipophilic nature of the cyclohexyl and phenyl groups can facilitate membrane permeability, allowing these probes to be used in cellular contexts. The development of hydantoin-based sensors for specific analytes is another exciting possibility, where binding events at the hydantoin core could be translated into a detectable signal.

The exploration of these interdisciplinary research avenues will undoubtedly unlock the full potential of 1-cyclohexyl-3-phenylhydantoin, transforming it from a simple chemical entity into a versatile platform for technological and scientific innovation.

Q & A

Q. What are the common synthetic pathways for preparing 1-cyclohexyl-3-phenylhydantoin, and how can reaction conditions be optimized?

A typical synthesis involves cyclization of a substituted urea or thiourea precursor with a ketone or aldehyde under basic or acidic conditions. For example, hydantoin derivatives are often synthesized via the Bucherer-Bergs reaction, where cyclohexanone and phenyl-substituted cyanide intermediates react under ammonia and CO₂ pressure. Optimization may involve varying temperature (80–120°C), solvent polarity (e.g., ethanol vs. DMF), and catalyst choice (e.g., ammonium carbonate). Spectroscopic characterization (¹H/¹³C NMR, IR) is critical to confirm regioselectivity and purity .

Q. How can researchers characterize the structural and electronic properties of 1-cyclohexyl-3-phenylhydantoin?

Key techniques include:

  • X-ray crystallography : Resolve crystal packing and substituent effects on ring conformation.
  • FT-IR spectroscopy : Identify carbonyl (C=O, ~1750 cm⁻¹) and N-H stretching (~3200 cm⁻¹) bands.
  • NMR spectroscopy : ¹H NMR can reveal cyclohexyl group conformers (axial/equatorial) and phenyl ring substitution patterns. Compare data with analogs like 5-methyl-5-(3-substituted phenyl)hydantoins .
  • Mass spectrometry (HRMS) : Confirm molecular weight (C₁₅H₁₈N₂O₂; calc. 258.28 g/mol) and fragmentation pathways.

Q. What safety protocols are essential when handling hydantoin derivatives in the lab?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for chemical resistance) and sealed goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.
  • First Aid : For skin exposure, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention .

Q. How does solvent choice impact the solubility and reactivity of 1-cyclohexyl-3-phenylhydantoin?

Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to hydrogen bonding with the hydantoin carbonyl groups. Reactivity in nucleophilic substitutions may increase in polar solvents, while non-polar solvents (toluene) favor cycloaddition reactions. Solvent effects on UV-Vis absorption (solvatochromism) should be evaluated using λmax shifts in varying solvents .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of 1-cyclohexyl-3-phenylhydantoin?

A three-factor, two-level factorial design can screen variables:

  • Factors : Temperature (X₁), catalyst concentration (X₂), reaction time (X₃).
  • Response : Yield (%) and purity (HPLC area%).
  • Analysis : Use regression models to identify interactions (e.g., X₁X₂) and optimal conditions. Orthogonal arrays (e.g., Taguchi method) reduce experimental runs while maximizing data robustness .

Q. How should researchers address contradictions in spectroscopic data for hydantoin derivatives?

Discrepancies in NMR or IR spectra may arise from tautomerism (e.g., keto-enol equilibria) or polymorphic forms. Strategies:

  • Variable-temperature NMR : Probe dynamic equilibria.
  • DFT calculations : Simulate spectra to match experimental data.
  • Cross-validate : Compare with literature analogs (e.g., 3-Cl-substituted hydantoins) .

Q. What methodologies evaluate the solvatochromic behavior of 1-cyclohexyl-3-phenylhydantoin?

  • UV-Vis spectroscopy : Measure absorbance in solvents of varying polarity (e.g., water, ethanol, hexane).
  • Kamlet-Taft parameters : Correlate λmax with solvent polarity (π*), hydrogen-bond donor/acceptor ability.
  • TD-DFT : Predict excited-state transitions and compare with experimental shifts .

Q. How can structure-activity relationships (SAR) guide modifications to enhance hydantoin bioactivity?

  • Substituent effects : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the phenyl ring to modulate electronic density and binding affinity.
  • Conformational analysis : Use molecular docking to assess how cyclohexyl substituents influence steric interactions with target proteins .

Q. What stability studies are critical for 1-cyclohexyl-3-phenylhydantoin under varying pH and temperature?

  • Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions.
  • HPLC monitoring : Track degradation products (e.g., hydrolyzed urea derivatives).
  • Arrhenius modeling : Predict shelf life at 25°C based on accelerated stability data (40–60°C) .

Q. How can acute toxicity data inform safe handling of hydantoin derivatives?

  • In vivo assays : Determine LD₅₀ (e.g., intraperitoneal administration in mice; 200 mg/kg observed for a related hydantoin) .
  • In vitro cytotoxicity : Use HepG2 cells to assess IC₅₀ values.
  • QSAR models : Predict toxicity based on substituent hydrophobicity (logP) and electronic parameters .

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